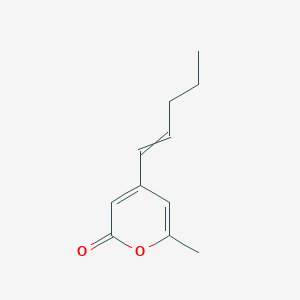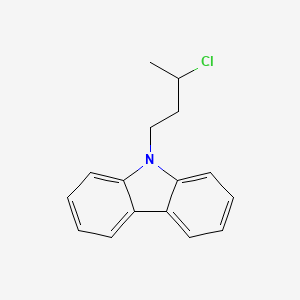
Ethyl 8-benzoyl-9-oxodec-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-benzoyl-9-oxodec-5-enoate is a chemical compound with the molecular formula C19H24O4. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a conjugated carbonyl group and a double bond at the α,β position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 8-benzoyl-9-oxodec-5-enoate can be synthesized through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize more sustainable and efficient reagents and solvents to minimize environmental impact. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent has been identified as an optimal condition for ester formation .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-benzoyl-9-oxodec-5-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .
Aplicaciones Científicas De Investigación
Ethyl 8-benzoyl-9-oxodec-5-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl 8-benzoyl-9-oxodec-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester moiety allows it to participate in Michael addition reactions, where it can act as an electrophile and form covalent bonds with nucleophiles. This reactivity is crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Ethyl 8-benzoyl-9-oxodec-5-enoate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents or functional groups.
Mthis compound: Similar to this compound but with a methyl ester group instead of an ethyl ester group.
This compound derivatives: These compounds have modifications to the core structure, such as additional functional groups or changes in the carbon chain length.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, which make it valuable for various applications in research and industry.
Propiedades
Número CAS |
185434-98-4 |
|---|---|
Fórmula molecular |
C19H24O4 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
ethyl 8-benzoyl-9-oxodec-5-enoate |
InChI |
InChI=1S/C19H24O4/c1-3-23-18(21)14-10-5-4-9-13-17(15(2)20)19(22)16-11-7-6-8-12-16/h4,6-9,11-12,17H,3,5,10,13-14H2,1-2H3 |
Clave InChI |
MWSLMRWDPBEBFR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC=CCC(C(=O)C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
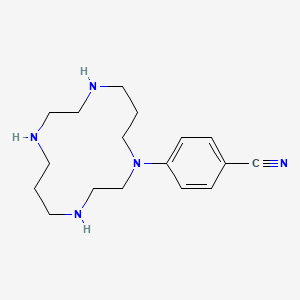

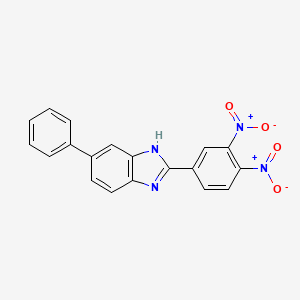
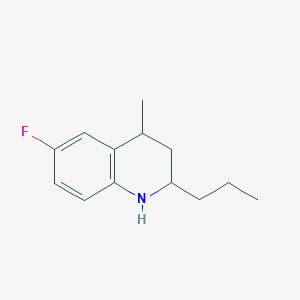
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
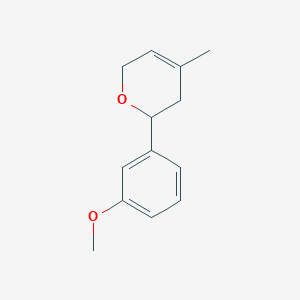
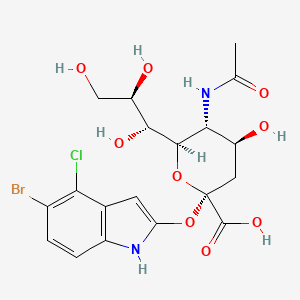
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
